4,4'-Didodecyloxyazoxybenzene

Vue d'ensemble

Description

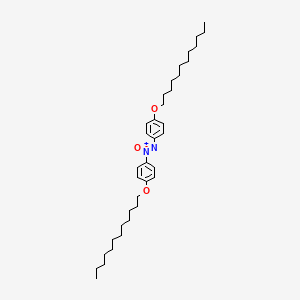

4,4’-Didodecyloxyazoxybenzene is a chemical compound with the molecular formula C36H58N2O3 and a molecular weight of 566.86 g/mol . It is known for its unique structural properties, which include two dodecyloxy groups attached to an azoxybenzene core. This compound is often used in various scientific research applications due to its distinctive chemical characteristics.

Méthodes De Préparation

The synthesis of 4,4’-Didodecyloxyazoxybenzene typically involves the reaction of dodecyloxybenzene with nitrosobenzene under specific conditions. The reaction is carried out in the presence of a catalyst, usually a strong acid or base, to facilitate the formation of the azoxy linkage . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

4,4’-Didodecyloxyazoxybenzene undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidized derivatives, often using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of amine derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

Chemical Identifiers:

- CAS Number: 2312-14-3

- Molecular Formula: C36H58N2O3

- Molecular Weight: 566.87 g/mol

- IUPAC Name: 4-(dodecyloxy)-N-{[4-(dodecyloxy)phenyl]imino}benzen-1-imine oxide

- Physical Form: Crystalline Powder

- Color: Yellow

Applications in Materials Science

1. Liquid Crystal Displays (LCDs):

DDAB is utilized in the development of liquid crystal materials due to its ability to form nematic phases at room temperature. The compound exhibits favorable electro-optical properties, making it suitable for LCD applications.

2. Organic Photovoltaics:

Research indicates that DDAB can act as a donor material in organic photovoltaic cells. Its high electron mobility and stability contribute to improved efficiency in solar energy conversion.

3. Polymer Blends:

In polymer science, DDAB has been explored as a plasticizer and compatibilizer in polymer blends, enhancing mechanical properties and thermal stability.

Biological Applications

1. Antimicrobial Activity:

Studies have demonstrated that DDAB possesses antimicrobial properties against various bacterial strains. This has led to investigations into its potential use as an antimicrobial agent in coatings and medical devices.

2. Drug Delivery Systems:

DDAB's amphiphilic nature allows it to form micelles, which can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. This property is being explored for targeted drug delivery applications.

Case Studies

Mécanisme D'action

The mechanism of action of 4,4’-Didodecyloxyazoxybenzene involves its interaction with specific molecular targets, such as proteins or nucleic acids. The compound can modulate the activity of these targets by binding to them and altering their conformation or function. This interaction can affect various cellular pathways, leading to changes in cell behavior or function .

Comparaison Avec Des Composés Similaires

4,4’-Didodecyloxyazoxybenzene can be compared with other azoxybenzene derivatives, such as:

4,4’-Dioctyloxyazoxybenzene: Similar in structure but with shorter alkyl chains, leading to different physical properties.

4,4’-Didecyloxyazoxybenzene: Another derivative with intermediate chain length, offering a balance between solubility and stability.

4,4’-Dioxyazoxybenzene: Lacks the alkyl chains, resulting in significantly different chemical behavior and applications.

These comparisons highlight the unique properties of 4,4’-Didodecyloxyazoxybenzene, particularly its long alkyl chains, which contribute to its distinct chemical and physical characteristics.

Activité Biologique

4,4'-Didodecyloxyazoxybenzene is a synthetic compound belonging to the class of azo compounds, known for their unique properties and applications in various fields, including materials science and biology. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound this compound features two long dodecyl chains attached to an azoxybenzene core. This structure contributes to its amphiphilic nature, allowing it to interact with biological membranes and cellular components effectively.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to undergo photoisomerization . The compound can switch between E (trans) and Z (cis) isomers upon exposure to light, which can influence its interaction with biological targets. This property is particularly useful in applications requiring precise control over molecular behavior in biological systems.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C26H42N2O2 |

| Molecular Weight | 426.63 g/mol |

| Solubility | Soluble in organic solvents |

| Isomerization | E/Z upon light exposure |

Biological Studies and Findings

Research has demonstrated that azobenzene derivatives, including this compound, exhibit a range of biological activities:

- Antimicrobial Activity : Several studies have reported the antibacterial properties of azo compounds. For instance, a study highlighted that azobenzene derivatives could inhibit bacterial growth through membrane disruption mechanisms . The structural characteristics of this compound may enhance its efficacy against specific bacterial strains.

- Photocontrol of Cellular Processes : The ability to control biological processes using light is a significant advancement in pharmacology. Research indicates that azobenzene-based compounds can modulate receptor activity in live tissues through photoisomerization . This property has implications for targeted drug delivery and controlled release systems.

- Antitumor Activity : Azo compounds have been investigated for their potential antitumor effects. Preliminary studies suggest that certain azobenzene derivatives can induce apoptosis in cancer cells via reactive oxygen species (ROS) generation when activated by light . Further investigations are needed to evaluate the specific effects of this compound in cancer models.

Case Study: Photocontrol in Cell Culture

A notable case study involved the use of azobenzene derivatives for photocontrol in cell cultures. The study demonstrated that by applying specific wavelengths of light, researchers could switch the activity of bioactive compounds linked to azobenzenes, thereby influencing cellular responses such as proliferation and differentiation . This approach illustrates the potential applications of this compound in developing innovative therapeutic strategies.

Propriétés

IUPAC Name |

(4-dodecoxyphenyl)-(4-dodecoxyphenyl)imino-oxidoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58N2O3/c1-3-5-7-9-11-13-15-17-19-21-31-40-35-27-23-33(24-28-35)37-38(39)34-25-29-36(30-26-34)41-32-22-20-18-16-14-12-10-8-6-4-2/h23-30H,3-22,31-32H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFLXFGRPXYHTKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OCCCCCCCCCCCC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70467464 | |

| Record name | 4,4'-Didodecyloxyazoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2312-14-3 | |

| Record name | 4,4'-Didodecyloxyazoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.